Doxapram hydrochloride monohydrate

Catalog No.
S526547
CAS No.
7081-53-0
M.F
C24H31ClN2O2
M. Wt
415.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxapram hydrochloride monohydrate

CAS Number

7081-53-0

Product Name

Doxapram hydrochloride monohydrate

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

InChI

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H

InChI Key

MBGXILHMHYLZJT-UHFFFAOYSA-N

SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl

Solubility

Soluble in DMSO

Synonyms

Doxapram hydrochloride; AHR 619; AHR-619; AHR619

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl

Description

The exact mass of the compound Doxapram hydrochloride monohydrate is 432.218 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Respiratory Stimulant

Doxapram hydrochloride monohydrate acts as a respiratory stimulant by stimulating chemoreceptors in the carotid arteries. These chemoreceptors are sensitive to changes in blood gas levels, particularly carbon dioxide. When doxapram hydrochloride monohydrate activates these receptors, it triggers an increase in tidal volume (the amount of air inhaled or exhaled with each breath) with a slight increase in respiratory rate PubChem: . This makes it a potential therapeutic option for post-anesthesia respiratory depression, where patients experience shallow breathing after surgery PubChem: .

Doxapram hydrochloride monohydrate is a central respiratory stimulant primarily used in medical settings to enhance breathing in patients with respiratory depression. It is chemically classified as 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone monohydrochloride, monohydrate, with a molecular formula of C24H33ClN2O3C_{24}H_{33}ClN_{2}O_{3} and a molecular weight of approximately 432.98 g/mol . The compound appears as a white to off-white crystalline powder that is sparingly soluble in water, alcohol, and chloroform . Doxapram hydrochloride functions by stimulating peripheral chemoreceptors in the carotid arteries, leading to increased tidal volume and respiratory rate, particularly during hypoxic conditions .

Doxapram acts through a dual mechanism to stimulate respiration []:

  • Peripheral effect: It directly stimulates chemoreceptors located in the carotid arteries, which sense changes in blood gas levels and signal the brain to adjust breathing rate and depth.
  • Central effect: At higher doses, doxapram also stimulates the central respiratory centers in the brainstem, further enhancing respiratory drive.
Typical of organic compounds containing nitrogen and chlorine. Its structure allows it to undergo hydrolysis and other reactions common to amines and chlorides. For example, in alkaline conditions, doxapram may decompose, leading to the formation of various by-products. Additionally, when mixed with alkaline solutions such as sodium bicarbonate or thiopental sodium, it may precipitate or produce gas due to incompatibility .

Doxapram hydrochloride exhibits significant biological activity as a respiratory stimulant. It enhances the sensitivity of peripheral chemoreceptors to carbon dioxide levels in the blood, leading to increased respiration rates . In animal studies, doxapram has been shown to induce tachycardia and pressor responses at lower doses, while higher doses may cause hyperactivity and other systemic effects such as hyperthermia and emesis . The pharmacodynamics involve the inhibition of specific potassium channels, which facilitates neurotransmitter release and enhances respiratory drive .

The synthesis of doxapram hydrochloride typically involves several steps starting from simpler organic compounds. A common synthetic route includes:

  • Formation of the Pyrrolidinone Ring: Reaction of a substituted phenyl compound with an appropriate amine.
  • Alkylation: Introducing the ethyl group through alkylation reactions.
  • Hydrochloride Formation: Converting the base form into its hydrochloride salt by reacting it with hydrochloric acid.
  • Crystallization: Purifying the product through recrystallization from suitable solvents to obtain the monohydrate form.

These methods ensure high purity and yield of doxapram hydrochloride monohydrate suitable for pharmaceutical applications .

Doxapram hydrochloride is primarily used in clinical settings for:

  • Respiratory Stimulation: It is administered intravenously to stimulate breathing in patients suffering from respiratory depression due to various causes such as drug overdose or anesthesia .
  • Management of Hypoventilation: It aids in improving ventilation in patients with compromised respiratory function.
  • Research: Doxapram is also utilized in experimental studies involving respiratory physiology and pharmacology due to its potent effects on breathing mechanisms .

Doxapram hydrochloride has been studied for its interactions with various drugs and physiological systems:

  • Drug Interactions: It is incompatible with several medications including aminophylline and diazepam, which can lead to precipitation or reduced efficacy when mixed .
  • Physiological Interactions: Studies indicate that doxapram can enhance catecholamine release, affecting cardiovascular dynamics during its administration .
  • Adverse Effects: Potential side effects include hypertension and tachycardia, particularly in patients with pre-existing cardiovascular conditions .

Doxapram hydrochloride shares similarities with several other compounds known for their stimulant properties. Below is a comparison highlighting its unique features:

Compound NameChemical StructurePrimary UseUnique Features
Doxapram HydrochlorideC24H33ClN2O3Respiratory stimulationActs on peripheral chemoreceptors
TheophyllineC7H8N4O2BronchodilatorMethylxanthine derivative; relaxes airway muscles
CaffeineC8H10N4O2StimulantCentral nervous system stimulant; widely consumed
AmphetamineC9H13NCNS stimulantIncreases dopamine release; used for ADHD
PhenobarbitalC12H12N2O3AnticonvulsantBarbiturate; depressant effects on CNS

Doxapram's unique mechanism of action through peripheral chemoreceptor stimulation distinguishes it from other stimulants that primarily act on central nervous system pathways or have different therapeutic uses .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.2074059 g/mol

Monoisotopic Mass

414.2074059 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P5RU6UOQ5Y
FB8713U6DM

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (98.15%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Doxapram hydrochloride hydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Flint RB, Bahmany S, van der Nagel BCH, Koch BCP. Simultaneous quantification of fentanyl, sufentanil, cefazolin, doxapram and keto-doxapram in plasma using liquid chromatography - tandem mass spectrometry. Biomed Chromatogr. 2018 May 16:e4290. doi: 10.1002/bmc.4290. [Epub ahead of print] PubMed PMID: 29768657.
2: Dahan A, van der Schrier R, Smith T, Aarts L, van Velzen M, Niesters M. Averting Opioid-induced Respiratory Depression without Affecting Analgesia. Anesthesiology. 2018 May;128(5):1027-1037. doi: 10.1097/ALN.0000000000002184. PubMed PMID: 29553984.
3: Shimokaze T, Toyoshima K, Shibasaki J, Itani Y. Blood potassium and urine aldosterone after doxapram therapy for preterm infants. J Perinatol. 2018 Mar 7. doi: 10.1038/s41372-018-0087-x. [Epub ahead of print] PubMed PMID: 29515224.
4: Radkey DI, Hardie RJ, Smith LJ. Comparison of the effects of alfaxalone and propofol with acepromazine, butorphanol and/or doxapram on laryngeal motion and quality of examination in dogs. Vet Anaesth Analg. 2018 May;45(3):241-249. doi: 10.1016/j.vaa.2017.08.014. Epub 2018 Feb 3. PubMed PMID: 29426677.
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6: de Jesus IS, Ferreira M, Silva-Júnior UL, Alves-Gomes JA. Effects of Neuroactive Drugs in the Discharge Patterns of Microsternarchus (Hypopomidae: Gymnotiformes) Electric Organ. Zebrafish. 2017 Dec;14(6):526-535. doi: 10.1089/zeb.2017.1459. Epub 2017 Oct 2. PubMed PMID: 28968184.
7: Flint RB, Weteringen WV, Voller S, Poppe JA, Koch BCP, de Groot R, Tibboel D, Knibbe CAJ, Reiss IKM, Simons SHP, Dino Research Group. Big Data Analyses for Continuous Evaluation of Pharmacotherapy: A Proof of Principle with Doxapram in Preterm Infants. Curr Pharm Des. 2017;23(38):5919-5927. doi: 10.2174/1381612823666170918121556. PubMed PMID: 28925893.
8: Vliegenthart RJS, Onland W, van Wassenaer-Leemhuis AG, De Jaegere APM, Aarnoudse-Moens CSH, van Kaam AH. Restricted Ventilation Associated with Reduced Neurodevelopmental Impairment in Preterm Infants. Neonatology. 2017;112(2):172-179. doi: 10.1159/000471841. Epub 2017 Jun 10. PubMed PMID: 28601870; PubMed Central PMCID: PMC5637296.
9: Tamura J, Yanagisawa M, Endo Y, Ueda K, Koga H, Izumisawa Y, Yamashita K. ANESTHETIC MANAGEMENT OF AN INDO-PACIFIC BOTTLENOSE DOLPHIN (TURSIOPS ADUNCUS) REQUIRING SURGICAL DEBRIDEMENT OF A TAIL ABSCESS. J Zoo Wildl Med. 2017 Mar;48(1):200-203. doi: 10.1638/2016-0088.1. PubMed PMID: 28363054.
10: Suzuki Y, Kamada N, Ohno H, Abe Y, Endo T, Kobayashi M. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis. 2017 Mar;9(6):503-515. doi: 10.4155/bio-2016-0267. Epub 2017 Feb 22. PubMed PMID: 28225296.
11: Flint R, Halbmeijer N, Meesters N, van Rosmalen J, Reiss I, van Dijk M, Simons S. Retrospective study shows that doxapram therapy avoided the need for endotracheal intubation in most premature neonates. Acta Paediatr. 2017 May;106(5):733-739. doi: 10.1111/apa.13761. Epub 2017 Mar 1. PubMed PMID: 28130789.
12: Roozekrans M, Olofsen E, Schrier RV, Boom M, Mooren R, Dahan A. Doxapram-mediated Increase in Cardiac Output Reduces Opioid Plasma Concentrations: A Pharmacokinetic/Pharmacodynamic-Pharmacokinetic/Pharmacodynamic Modeling Study in Healthy Volunteers. Clin Pharmacol Ther. 2016 Dec 21. doi: 10.1002/cpt.601. [Epub ahead of print] PubMed PMID: 28001306.
13: Ferguson KN, Roberts CT, Manley BJ, Davis PG. Interventions to Improve Rates of Successful Extubation in Preterm Infants: A Systematic Review and Meta-analysis. JAMA Pediatr. 2017 Feb 1;171(2):165-174. doi: 10.1001/jamapediatrics.2016.3015. Review. PubMed PMID: 27918754.
14: Vliegenthart RJ, Ten Hove CH, Onland W, van Kaam AH. Doxapram Treatment for Apnea of Prematurity: A Systematic Review. Neonatology. 2017;111(2):162-171. doi: 10.1159/000448941. Epub 2016 Oct 20. Review. PubMed PMID: 27760427; PubMed Central PMCID: PMC5296887.
15: Richards JR, Davis MT, Curry MR, Tsushima JH, McKinney HE Jr. Doxapram reversal of suspected gamma-hydroxybutyrate-induced coma. Am J Emerg Med. 2017 Mar;35(3):517.e1-517.e3. doi: 10.1016/j.ajem.2016.09.010. Epub 2016 Sep 13. PubMed PMID: 27641247.
16: Greze E, Benard M, Hamon I, Casper C, Haddad FE, Boutroy MJ, Hascoët JM. Doxapram Dosing for Apnea of Prematurity Based on Postmenstrual Age and Gender: A Randomized Controlled Trial. Paediatr Drugs. 2016 Dec;18(6):443-449. PubMed PMID: 27612991.
17: Haw AJ, Meyer LC, Greer JJ, Fuller A. Ampakine CX1942 attenuates opioid-induced respiratory depression and corrects the hypoxaemic effects of etorphine in immobilized goats (Capra hircus). Vet Anaesth Analg. 2016 Sep;43(5):528-38. doi: 10.1111/vaa.12358. Epub 2016 Mar 1. PubMed PMID: 27531058.
18: Johnson LR. Laryngeal structure and function in dogs with cough. J Am Vet Med Assoc. 2016 Jul 15;249(2):195-201. doi: 10.2460/javma.249.2.195. PubMed PMID: 27379595.
19: Richards JR, Laurin EG, Bretz SW, Traylor BR, Panacek EA. Treatment of ethanol poisoning and associated hypoventilation with doxapram. Am J Emerg Med. 2016 Nov;34(11):2253.e1-2253.e2. doi: 10.1016/j.ajem.2016.05.004. Epub 2016 May 11. PubMed PMID: 27233697.
20: Hasannasab B, Banihashem N, Khoshbakht A. Prophylactic Effects of Doxapram, Ketamine and Meperidine in Postoperative Shivering. Anesth Pain Med. 2016 Jan 10;6(1):e27515. doi: 10.5812/aapm.27515. eCollection 2016 Feb. PubMed PMID: 27110525; PubMed Central PMCID: PMC4834662.

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